1-Acetyl-2-oxopropyl acetate
Description
1-Acetyl-2-oxopropyl acetate is a specialized organic compound featuring an acetyl group (CH₃CO-), a ketone (oxo) group, and an acetate ester (-OAc) on a propyl backbone. For example, platinum and gold complexes containing the 1-acetyl-2-oxopropyl moiety have been reported in hazard assessments and organometallic research . Toxicological data for the parent compound remains uninvestigated, as noted in regulatory documents .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,4-dioxopentan-3-yl acetate |
InChI |
InChI=1S/C7H10O4/c1-4(8)7(5(2)9)11-6(3)10/h7H,1-3H3 |
InChI Key |
VNHXHQHXCVTHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Diversity :
- This compound uniquely combines acetyl, oxo, and ester groups, distinguishing it from simpler esters like isopropyl acetate or vinyl acetate.
- Ethyl 2-phenylacetoacetate includes a phenyl-substituted β-ketoester group, enabling reactivity in pharmaceutical synthesis .
Industrial Use: Isopropyl acetate and vinyl acetate are widely used as solvents and polymer precursors, respectively .
Safety and Regulatory Gaps :
- Most compounds lack comprehensive toxicological data. For example, 2,3-dihydroxypropyl acetate’s hazards remain unstudied , while vinyl acetate is well-regulated due to its industrial significance .
- This compound’s safety profile is inferred from structurally related metal complexes, which are classified as low-risk in regulatory assessments .
Research Implications and Data Gaps
Synthetic Utility : The β-ketoester moiety in this compound may enable its use in Claisen condensations or as a ligand in asymmetric catalysis, similar to ethyl 2-phenylacetoacetate .
Toxicological Studies : Priority should be given to evaluating the acute and chronic toxicity of understudied esters like this compound and 1-ethoxy-2-propyl acetate.
Industrial Relevance : Expanding the application scope of these compounds in green chemistry (e.g., biodegradable solvents) could align with sustainability goals.
Q & A
Q. What are the optimal synthetic routes for 1-acetyl-2-oxopropyl acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves esterification or transesterification reactions. For example, acetylation of 2-oxopropyl alcohol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions is a common approach. Key variables include:
- Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may promote side reactions like hydrolysis.
- Catalysts : Acidic (e.g., H₂SO₄) or enzymatic catalysts (e.g., lipases) can enhance selectivity .
- Solvent System : Polar aprotic solvents (e.g., THF) minimize competing hydrolysis.
Validate purity using GC-MS or HPLC, and report yields with error margins (±5%) from triplicate trials.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170–175 ppm) and acetyl group (δ ~2.1 ppm). Compare with PubChem reference data for validation .
- Mass Spectrometry (GC-MS) : Use electron ionization (EI) to identify fragmentation patterns (e.g., m/z 88 for the acetyl fragment) .
- FT-IR : Look for ester C=O stretching (~1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹) bands.
Cross-reference results with NIST Chemistry WebBook entries for consistency .
Advanced Research Questions
Q. How does this compound interact with lipid bilayers, and what experimental designs are suitable for studying its membrane permeability?
Methodological Answer: Use fluorescence-based assays or computational modeling:
- Liposome Studies : Incorporate the compound into phosphatidylcholine liposomes and measure permeability using fluorescent probes (e.g., calcein leakage assay).
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., DPPC membranes) to predict partitioning coefficients. Validate with experimental data .
- Control Experiments : Compare with structurally similar esters (e.g., ethyl acetate) to isolate the effect of the acetyl-2-oxopropyl moiety.
Q. What are the thermodynamic stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life under standard storage conditions .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. Mitigate by:
- Standardizing Conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with NIST-traceable standards .
- Impurity Profiling : Perform LC-MS/MS to identify trace byproducts (e.g., hydrolyzed derivatives).
- Collaborative Validation : Share raw data with independent labs for cross-verification, as recommended in analytical chemistry guidelines .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).
- Open Data Sharing : Publish NMR raw files (FID format) and chromatograms in supplementary materials.
- Interlaboratory Studies : Participate in round-robin testing to identify systematic errors .
Future Research Directions
Q. What unexplored biological applications warrant investigation for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against acetyltransferase enzymes using kinetic assays (e.g., UV-Vis monitoring of coenzyme A release).
- Drug Delivery Systems : Encapsulate the compound in PLGA nanoparticles and assess release kinetics in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
